![molecular formula C16H24N2O2 B1203880 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile CAS No. 27487-66-7](/img/structure/B1203880.png)
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Overview
Description
"5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile" is a chemical compound that has been explored in various studies for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The synthesis of similar compounds, such as "3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile," involves detailed procedures that result in different isomers, showcasing the complexity of synthesis in this class of chemicals (Shinkre et al., 2008).
Molecular Structure Analysis
- The molecular structure of related compounds, such as "2-Amino-4,6-dimethoxy-5-nitropyrimidine," reveals intricate hydrogen bonding and pi-stacking interactions, indicating complex molecular interactions in similar substances (Glidewell et al., 2003).
Chemical Reactions and Properties
- Compounds like "5-Methylthieno[2',3':5,6]pyrimido[2,1-a]isoindol-4(5H)-one" undergo diverse reactions, demonstrating the reactivity of such molecules in chemical transformations (Kysil et al., 2008).
Physical Properties Analysis
- The physical properties of analogous compounds, such as "4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine," are characterized by crystallographic studies that provide insights into their structural geometries (Koh & Lee, 2018).
Scientific Research Applications
Metabolism and Bioactivation
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, a metabolite of verapamil, is studied for its role in drug metabolism. One study found that it's produced predominantly via N-desmethylation and/or N-desalkylation in human endothelial cells, indicating the endothelium's role in drug biotransformation (Borlak, Walles, Levsen, & Thum, 2003).
Ionization and Surface Properties
Research has examined the ionization and surface properties of verapamil and its analogues, including this compound. This study highlighted how these properties influence their biological activities, demonstrating the importance of surface-active properties in drug function (Retzinger & Cohen, 1986).
Antioxidant Properties
Compounds with the 3,4-dimethoxyphenyl group, similar in structure to this compound, have been synthesized and tested for antioxidant activities. This research provides insights into the potential of structurally related compounds in combating oxidative stress (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Drug Modification and Efficacy
Studies on derivatives of verapamil, which include the 3,4-dimethoxyphenyl group, reveal potential for enhanced efficacy and new therapeutic applications. For instance, a modified version of verapamil was found to protect against ischemia/reperfusion-induced cardiac dysfunction, indicating the value of structural modifications for therapeutic improvement (Mandal et al., 2007).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of compounds containing the 3,4-dimethoxyphenyl group. These studies contribute to a better understanding of the chemical properties and potential applications of these compounds in various scientific fields (Tayade & Waghmare, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activities
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound has been predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit anticancer activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its reactivity under different conditions, studying its interactions with other molecules, and exploring its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOSFAANAZHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893324 | |
Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27487-66-7 | |
Record name | Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27487-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HT7NT1N2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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